Methyl[2-(oxan-4-yl)ethyl]amine
CAS No.: 1083216-46-9
Cat. No.: VC4777802
Molecular Formula: C8H17NO
Molecular Weight: 143.23
* For research use only. Not for human or veterinary use.
![Methyl[2-(oxan-4-yl)ethyl]amine - 1083216-46-9](/images/structure/VC4777802.png)
Specification
CAS No. | 1083216-46-9 |
---|---|
Molecular Formula | C8H17NO |
Molecular Weight | 143.23 |
IUPAC Name | N-methyl-2-(oxan-4-yl)ethanamine |
Standard InChI | InChI=1S/C8H17NO/c1-9-5-2-8-3-6-10-7-4-8/h8-9H,2-7H2,1H3 |
Standard InChI Key | AFRJSXZUSJELQD-UHFFFAOYSA-N |
SMILES | CNCCC1CCOCC1 |
Introduction
Structural and Physicochemical Properties
Methyl[2-(oxan-4-yl)ethyl]amine features a tetrahydropyran ring substituted at the 4-position with an ethylamine group, where the nitrogen atom is further methylated. The SMILES notation CNCCC1CCOCC1
succinctly captures this arrangement, highlighting the methylamine chain and oxane ring. Key physicochemical properties include:
Property | Value |
---|---|
Molecular Formula | C₈H₁₇NO |
Molecular Weight | 143.23 g/mol |
Hydrogen Bond Donors | 1 (NH) |
Hydrogen Bond Acceptors | 2 (O, NH) |
Topological Polar Surface | 23.5 Ų |
LogP (Predicted) | 0.8 ± 0.3 |
The compound’s moderate lipophilicity (LogP ~0.8) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse reaction conditions. The oxane ring imposes conformational rigidity, while the methyl-ethylamine side chain enhances nucleophilicity at the nitrogen center.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The synthesis typically proceeds via a two-step strategy:
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Ring Formation: Tetrahydropyran-4-carbaldehyde is reacted with ethylamine in a reductive amination using sodium cyanoborohydride (NaBH₃CN) to yield 2-(oxan-4-yl)ethylamine.
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Methylation: The primary amine is methylated using methyl iodide (CH₃I) in the presence of a base (e.g., potassium carbonate) to produce the final compound.
Reaction Conditions:
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Solvent: Methanol or ethanol
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Temperature: 60–80°C
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Catalyst: None required for methylation step
Industrial Manufacturing
Industrial production employs continuous-flow reactors to optimize yield and purity. Key considerations include:
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Catalyst Recovery: Immobilized catalysts (e.g., silica-supported K₂CO₃) minimize waste.
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Purification: Distillation under reduced pressure (50–100 mbar) isolates the product with >95% purity.
Chemical Reactivity and Applications
Reactivity Profile
The compound undergoes characteristic amine and ether reactions:
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Nucleophilic Substitution: The methylated nitrogen participates in alkylation or acylation reactions.
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Oxidation: Strong oxidants (e.g., KMnO₄) convert the amine to a nitro group or degrade the oxane ring.
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Complexation: The lone pair on nitrogen enables coordination with metal ions (e.g., Cu²⁺, Zn²⁺).
Comparative Analysis with Structural Analogs
Compound | Structure | Key Differences | Potential Use |
---|---|---|---|
Morpholine | C₄H₉NO | Lacks ethylamine side chain | Solvent, corrosion inhibitor |
N-Methylmorpholine | C₅H₁₁NO | Methyl on ring nitrogen | Catalyst, organic synthesis |
Methyl[2-(oxan-4-yl)ethyl]amine | C₈H₁₇NO | Ethylamine + methyl substitution | Drug intermediate, ligand |
The ethylamine extension in Methyl[2-(oxan-4-yl)ethyl]amine distinguishes it from simpler morpholine derivatives, offering enhanced versatility in molecular design.
Challenges and Future Directions
Stability Issues
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Hydrolytic Sensitivity: The oxane ring may degrade under strongly acidic or basic conditions.
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Oxidative Degradation: Long-term storage requires inert atmospheres to prevent amine oxidation.
Research Priorities
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Biological Screening: In vitro assays against cancer cell lines and microbial pathogens.
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Structure-Activity Relationships: Modifying the ethylamine chain to optimize target binding.
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Polymer Chemistry: Exploring its use as a monomer for pH-responsive hydrogels.
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